CID 71347333
Description
Its PubChem entry would typically include molecular formula, weight, solubility, and bioactivity profiles, which are critical for comparative analyses with structurally or functionally related compounds.
Properties
Molecular Formula |
Mn8Sn5 |
|---|---|
Molecular Weight |
1033.1 g/mol |
InChI |
InChI=1S/8Mn.5Sn |
InChI Key |
MCRIGBIFWADFNI-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Mn].[Mn].[Mn].[Mn].[Mn].[Mn].[Mn].[Sn].[Sn].[Sn].[Sn].[Sn] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH. These conditions are optimized to ensure the highest efficiency and yield of the compound.
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis to a larger scale, using industrial reactors and equipment to produce the compound in bulk quantities.
Chemical Reactions Analysis
CID 71347333 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the nature of the substituent and the reaction conditions.
Scientific Research Applications
CID 71347333 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique reactivity makes it valuable for developing new chemical compounds and materials.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can serve as a probe or marker in biochemical assays.
Medicine: The compound has potential therapeutic applications, including drug development and disease treatment. Its ability to interact with specific molecular targets makes it a candidate for developing new medications.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of CID 71347333 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Insights :
Analytical Techniques :
- Collision-Induced Dissociation (CID) in mass spectrometry (as in ) could differentiate isomers of this compound, akin to its use in distinguishing ginsenoside Rf and pseudoginsenoside F11 .
Q & A
Basic Research Questions
Q. How to formulate a focused and measurable research question in studies involving CID 71347333?
- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions . Ensure specificity by avoiding broad terms (e.g., "How does this compound affect cellular pathways?" vs. "How does this compound inhibit [specific protein] in [cell type]?"). Align with gaps identified in systematic literature reviews . Test feasibility by assessing data availability and measurement tools (e.g., spectroscopic or chromatographic methods) .
Q. What are the key considerations in designing reproducible experimental protocols for this compound?
- Methodological Answer : Document procedural details (e.g., synthesis conditions, purity thresholds) to enable replication . Predefine hypothesis-testing criteria (e.g., statistical power calculations) and data analysis pipelines . Validate instrumentation calibration and control groups to minimize bias . Use tools like Zotero to track protocols and citations .
Q. How to conduct an effective literature review to contextualize this compound within existing research?
- Methodological Answer : Systematically search databases (e.g., PubMed, SciFinder) using Boolean operators (e.g., "this compound AND [property/application]") . Organize findings with citation managers (EndNote, Mendeley) and prioritize peer-reviewed studies . Critically evaluate methodological inconsistencies (e.g., conflicting solubility data) to identify gaps .
Advanced Research Questions
Q. How to resolve contradictions in experimental data (e.g., conflicting bioactivity results) for this compound?
- Methodological Answer : Apply triangulation by cross-validating results via multiple techniques (e.g., NMR, X-ray crystallography, in vitro assays) . Re-examine variables like sample purity, solvent interactions, or assay conditions . Use statistical models (ANOVA, regression) to isolate confounding factors . Document anomalies for meta-analysis .
Q. What strategies optimize mixed-methods approaches (e.g., integrating computational and experimental data) for this compound?
- Methodological Answer : Design sequential studies where computational predictions (e.g., molecular docking) inform wet-lab experiments . Use software like Gaussian for DFT calculations and correlate results with empirical data (e.g., IC50 values) . Ensure methodological rigor by aligning qualitative (e.g., mechanistic hypotheses) and quantitative (e.g., kinetic data) outputs .
Q. How to validate novel measurement techniques (e.g., novel sensors for this compound detection)?
- Methodological Answer : Conduct pilot studies to test sensitivity/specificity against gold-standard methods (e.g., HPLC) . Calculate metrics like limit of detection (LOD) and inter-rater reliability . Publish raw datasets and calibration curves in supplementary materials for peer validation .
Methodological Tables
Table 1 : Criteria for Evaluating Research Questions on this compound
Table 2 : Common Pitfalls in Data Collection for this compound Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
